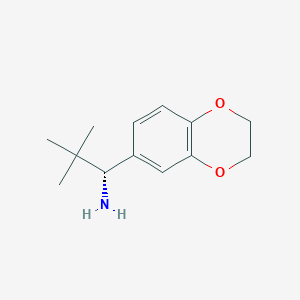

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine

Description

The compound (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropan-1-amine features a chiral benzodioxin scaffold fused to a 2,2-dimethylpropan-1-amine group. The 1,4-benzodioxin moiety contributes aromaticity and electron-rich properties, while the branched dimethyl substituents on the amine-bearing carbon enhance steric bulk and lipophilicity .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)12(14)9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8,12H,6-7,14H2,1-3H3/t12-/m0/s1 |

InChI Key |

RKPKRGXXTVTQRY-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CC2=C(C=C1)OCCO2)N |

Canonical SMILES |

CC(C)(C)C(C1=CC2=C(C=C1)OCCO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Attachment of the Propan-1-Amine Moiety: The benzodioxin intermediate can be reacted with a suitable alkylating agent, such as 2,2-dimethylpropan-1-amine, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions could target the benzodioxin ring or the amine group, potentially leading to ring opening or amine reduction.

Substitution: The benzodioxin ring may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions vary widely but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine may have applications in several fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin ring system could play a role in binding to specific sites, while the amine group might be involved in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine (CAS 1178088-18-0)

- Structural Difference : Lacks one methyl group on the propan-1-amine carbon (2-methyl vs. 2,2-dimethyl).

- Molecular weight: 207.27 g/mol .

- Applications : Used in medicinal chemistry research, though its simpler structure may limit metabolic stability compared to the dimethyl analog.

(1R,2S)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol (CAS 1028527-87-8)

- Structural Difference : Features a hydroxyl group and distinct stereochemistry (1R,2S).

- Molecular weight: 209.24 g/mol .

- Applications : Likely explored for polar interactions in enzyme inhibition, differing from the lipophilic dimethylpropanamine analog.

trans-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (Substance 2)

- Structural Difference : Contains a cyclopropane ring and phenyl substituent.

- Impact : Cyclopropane introduces ring strain and rigidity, while the phenyl group enables π-π stacking. This may enhance selectivity for flat binding pockets (e.g., neurotransmitter receptors) .

- Applications: Potential CNS activity due to aromatic and constrained structural features.

1-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine (CAS 1155459-46-3)

- Structural Difference : Incorporates an imidazole ring.

- Molecular weight: 273.34 g/mol .

- Applications : Suited for targeting enzymes or receptors requiring heterocyclic interactions, diverging from the dimethylpropanamine’s hydrophobic profile.

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

- Structural Difference : Shorter carbon chain (ethanamine vs. propan-1-amine).

- Impact : Reduced steric bulk may improve binding to compact active sites but decrease metabolic stability .

- Applications : Simpler analogs like this are often used as intermediates or for preliminary pharmacological screening.

Pharmacological and Physicochemical Data

Key Findings from Research

- Antihepatotoxic Activity : Benzodioxin-containing compounds (e.g., silybin derivatives) show hepatoprotective effects, suggesting the target compound’s benzodioxin core may confer similar benefits .

- Synthetic Accessibility : Palladium-catalyzed coupling (e.g., Heck reactions) and multi-component Ugi-Azide reactions are viable routes for benzodioxin-amine derivatives .

- Stereochemical Influence : The (1R) configuration in the target compound may enhance enantioselective interactions, as seen in related chiral amines .

Biological Activity

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.30 g/mol

- CAS Number : 1007404-12-7

The biological activity of (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often exhibit activity as monoamine reuptake inhibitors, which can enhance neurotransmitter levels in the synaptic cleft.

Neuropharmacological Effects

Studies have demonstrated that derivatives of benzodioxin compounds possess significant neuropharmacological effects. For instance, compounds structurally related to (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine have been shown to:

- Inhibit the reuptake of serotonin and norepinephrine.

- Exhibit anxiolytic and antidepressant-like effects in animal models.

Case Studies

A notable case study published in the European Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzodioxin derivatives. The study found that modifications to the benzodioxin core significantly influenced the inhibitory potency against amyloid fibril formation, which is relevant for neurodegenerative diseases like Alzheimer's .

| Compound | Activity | Reference |

|---|---|---|

| (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine | Neurotransmitter reuptake inhibition | |

| Benzylidene derivatives | Inhibition of amyloid fibrils |

In Vitro and In Vivo Studies

Research has employed both in vitro assays and in vivo models to assess the efficacy of (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,2-dimethylpropan-1-amine:

- In Vitro : Cell line studies indicated that the compound could modulate signaling pathways associated with neuroprotection.

- In Vivo : Animal studies reported improvements in behavioral outcomes related to anxiety and depression following administration of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.